molecular formula C19H22N2O3S B6573479 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide CAS No. 946292-47-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

Cat. No. B6573479
CAS RN: 946292-47-3
M. Wt: 358.5 g/mol
InChI Key: AYVAXBWPPWWBGR-UHFFFAOYSA-N
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Description

The compound “N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds. The ethanesulfonyl group attached to the nitrogen atom of the ring could potentially make this compound a good leaving group or electrophile in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, along with the ethanesulfonyl and benzamide groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ethanesulfonyl and benzamide groups. The ethanesulfonyl group could potentially act as a good leaving group or electrophile in chemical reactions, while the benzamide group could participate in reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanesulfonyl and benzamide groups could influence its solubility, while the tetrahydroquinoline ring could influence its stability .

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The SES group can be synthesized into sulfonyl chloride, which serves as a versatile intermediate for various reactions.

Protection of Amines: ETQMB can protect amines effectively, allowing researchers to manipulate them under diverse reaction conditions.

Direct Introduction of SES in Synthesis: ETQMB can be directly incorporated into synthetic pathways, enabling the conversion of alcohols into SES-protected amines.

Reactions on SES-Protected Amines: ETQMB-derived SES-protected amines participate in several reactions:

SESNdIPh Reagent: The (N-SES-imino) phenyliodinane or SESNdIPh reagent facilitates the synthesis of SES aziridines and SES sulfoximines.

Sulfonamidoglycosylation: ETQMB derivatives are useful in sulfonamidoglycosylation reactions.

Conclusion

ETQMB, with its SES group, offers diverse applications in organic synthesis, protection, and activation. Researchers continue to explore its potential in various contexts .

References

  • Ribière, P., Declerck, V., Martinez, J., & Lamaty, F. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, 106, 2249-2269. Read more

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as biological assays to determine its activity against various biological targets .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-10-11-16(13-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVAXBWPPWWBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

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